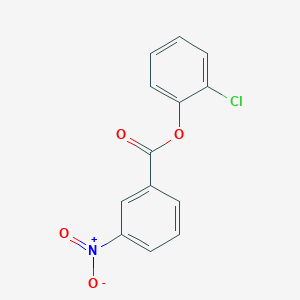![molecular formula C16H16ClNO B5769272 3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5769272.png)
3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone, also known as CPP or Phenylacetone, is a chemical compound that has been used in various scientific research applications. This compound is a ketone that belongs to the phenylpropanoid class of organic compounds. CPP has been studied for its potential therapeutic uses, as well as its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone is believed to act on the central nervous system by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in various physiological and psychological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. This compound has also been shown to increase locomotor activity and induce hyperactivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, this compound is also a controlled substance and requires special permits and licenses for use in research. Additionally, this compound has potential health risks and safety concerns associated with its use.
Zukünftige Richtungen
There are several future directions for research involving 3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone, including further studies on its potential therapeutic uses, as well as its mechanism of action and biochemical and physiological effects. Additionally, research on the synthesis of this compound and its derivatives may lead to the development of new pharmaceuticals with potential therapeutic benefits.
Synthesemethoden
3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction and the Leuckart reaction. The Friedel-Crafts acylation reaction involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Leuckart reaction involves the reaction of phenylacetic acid with ammonium formate in the presence of heat and a reducing agent, such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone has been studied for its potential therapeutic uses, including as an anti-inflammatory agent and as a treatment for Parkinson's disease. This compound has also been studied for its potential as a precursor in the synthesis of various pharmaceuticals, such as amphetamines and methamphetamine.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-7-8-14(11-15(12)17)18-10-9-16(19)13-5-3-2-4-6-13/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUBWLQDDCVOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B5769192.png)

![N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5769207.png)


![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxamide](/img/structure/B5769218.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)


![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
![1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)

![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5769277.png)